{5-oxaspiro[2.4]heptan-1-yl}methanamine hydrochloride, Mixture of diastereomers
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Overview
Description
{5-oxaspiro[2.4]heptan-1-yl}methanamine hydrochloride, mixture of diastereomers, is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro ring system, which consists of a seven-membered ring fused to a five-membered ring containing an oxygen atom. The compound is typically used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-oxaspiro[2.4]heptan-1-yl}methanamine hydrochloride involves several steps. One common method is the base-catalyzed dimerization of alkynyl cyclopropyl ketones. This reaction proceeds effectively in the presence of a catalytic system consisting of potassium tert-butoxide, tert-butanol, and tetrahydrofuran at room temperature . The desired spirocycles are obtained in a regio- and stereoselective manner.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves similar reaction conditions as those used in laboratory settings, with potential modifications to optimize yield and purity for large-scale production.
Chemical Reactions Analysis
Types of Reactions
{5-oxaspiro[2.4]heptan-1-yl}methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
{5-oxaspiro[2.4]heptan-1-yl}methanamine hydrochloride is utilized in several scientific research fields, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {5-oxaspiro[2.4]heptan-1-yl}methanamine hydrochloride involves its interaction with specific molecular targets. For instance, in antileishmanial and antimalarial applications, the compound exhibits strong hydrophobic interactions with catalytic residues in the active site of target enzymes . These interactions lead to the inhibition of enzyme activity, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
{5-oxaspiro[3.4]octan-1-yl}methanamine hydrochloride: This compound has a similar spirocyclic structure but with an eight-membered ring fused to a five-membered ring.
1-{5-oxaspiro[2.4]heptan-1-yl}methanamine hydrochloride: Another compound with a similar structure but different stereochemistry.
Uniqueness
{5-oxaspiro[2.4]heptan-1-yl}methanamine hydrochloride is unique due to its specific spirocyclic structure and the presence of a methanamine group. This combination of features imparts distinctive chemical properties, making it valuable for various research applications.
Properties
CAS No. |
2361677-65-6 |
---|---|
Molecular Formula |
C7H14ClNO |
Molecular Weight |
163.6 |
Purity |
95 |
Origin of Product |
United States |
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